molecular formula C22H20N2O6 B14888333 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid

1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B14888333
M. Wt: 408.4 g/mol
InChI Key: PIMDTUNLKCDAGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves multiple steps. One common method includes the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with cyclopropanecarboxylic acid derivatives under specific conditions . The reaction typically requires the use of thionyl chloride in tetrahydrofuran (THF) to form an intermediate, which is then reacted with potassium carbonate in a mixture of water and THF .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, acetonitrile, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. In the context of cabozantinib synthesis, it acts as an impurity that must be controlled to ensure the efficacy and safety of the final product . The compound’s quinoline moiety is known to interact with various enzymes and receptors, potentially influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cabozantinib: A medication used to treat cancer, which shares structural similarities with the compound .

    Other Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinoline moiety.

Uniqueness

1-((3-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid is unique due to its specific structure, which includes both a quinoline moiety and a cyclopropane ring. This combination of features is not commonly found in other compounds, making it a valuable intermediate in chemical synthesis.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

1-[[3-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-9-6-17(15)30-14-5-3-4-13(10-14)24-20(25)22(7-8-22)21(26)27/h3-6,9-12H,7-8H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

PIMDTUNLKCDAGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=CC(=C3)NC(=O)C4(CC4)C(=O)O

Origin of Product

United States

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